![molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pirazina-3-ácido carboxílico CAS No. 1245644-97-6](/img/structure/B596078.png)
[1,2,4]Triazolo[4,3-a]pirazina-3-ácido carboxílico
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. PARP1 is a key protein involved in DNA repair and genomic stability.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to exhibit excellent inhibitory activity against c-Met kinase , and it also acts as a PARP1 inhibitor . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met kinase and PARP1 affects several biochemical pathways. The inhibition of c-Met kinase can disrupt cellular processes such as cell survival and migration . On the other hand, inhibiting PARP1 can lead to the accumulation of DNA damage, as PARP1 plays a crucial role in DNA repair .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid’s action are primarily due to its inhibitory effects on c-Met kinase and PARP1. By inhibiting these targets, the compound can disrupt cellular processes and lead to cell death . This makes it a potential therapeutic agent for conditions such as cancer.
Análisis Bioquímico
Biochemical Properties
It has been found that some derivatives of [1,2,4]Triazolo[4,3-a]pyrazine have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Cellular Effects
In terms of cellular effects, some [1,2,4]Triazolo[4,3-a]pyrazine derivatives have shown satisfactory activity against cancer cell lines such as A549, MCF-7, and Hela . For instance, compound 17l, a derivative of [1,2,4]Triazolo[4,3-a]pyrazine, exhibited excellent antiproliferative activities against these cancer cell lines .
Molecular Mechanism
Some derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases . For example, compound 17l inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with various reagents to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, isocyanates, and various acids and bases . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazines can yield amidrazone derivatives, which can further cyclize to form triazoles .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,3-Triazole-fused pyrazines: These compounds have a similar triazole ring fused to a pyrazine ring but differ in their substitution patterns and biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for cancer therapy .
Actividad Biológica
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (TPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
TPCA features a unique triazolo-pyrazine scaffold that contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile candidate for further derivatization.
Antibacterial Activity
Research indicates that TPCA and its derivatives exhibit potent antibacterial properties. Notably, some derivatives have shown moderate to good activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . A study reported that specific derivatives achieved minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ampicillin .
Anticancer Activity
TPCA has been evaluated for its anticancer potential across various cancer cell lines. For instance, compounds derived from TPCA demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . Mechanistically, these compounds induce apoptosis through pathways involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
Target Inhibition
The primary molecular targets for TPCA include:
- c-Met Kinase : Inhibition of c-Met disrupts cellular signaling pathways involved in proliferation and survival.
- Poly (ADP-ribose) polymerase 1 (PARP1) : Inhibition of PARP1 is linked to enhanced apoptosis in cancer cells.
These interactions lead to significant alterations in cellular processes such as migration, survival, and apoptosis .
Study 1: Anticancer Evaluation
In a study assessing the anticancer effects of TPCA derivatives, compound RB7 was noted for its ability to activate the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately leading to cell death through caspase activation .
Study 2: Antibacterial Efficacy
Another study highlighted the antibacterial efficacy of TPCA derivatives against various bacterial strains. The structure-activity relationship analysis suggested that specific substituents enhanced antibacterial activity by facilitating interactions with bacterial targets .
Data Table: Biological Activity Summary
Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC: 32 μg/mL | Disruption of bacterial cell wall |
Escherichia coli | MIC: 16 μg/mL | Disruption of bacterial cell wall | |
Anticancer | A549 (Lung Cancer) | IC50: 0.83 μM | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | IC50: 0.15 μM | Apoptosis via caspase activation | |
HeLa (Cervical Cancer) | IC50: 2.85 μM | Apoptosis via caspase activation |
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZPGQGALUACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681016 | |
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-97-6 | |
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.